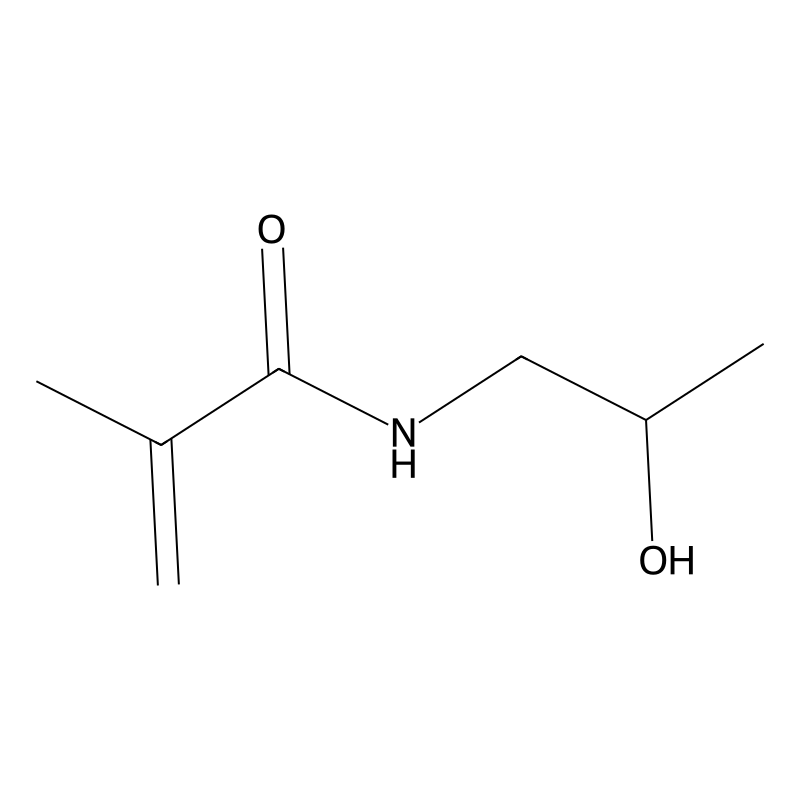

N-(2-Hydroxypropyl)methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Delivery Systems

N-HPMA is a valuable building block for creating water-soluble polymers, particularly poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA). pHPMA offers several advantages for drug delivery systems:

- Biocompatibility: pHPMA is non-toxic and non-immunogenic, meaning it doesn't trigger harmful immune responses in the body . This makes it ideal for use in drug delivery, particularly for sensitive applications involving prolonged exposure.

- Targeted Drug Delivery: N-HPMA polymers can be modified with various functional groups to target specific cells or tissues. This allows for the controlled release of drugs at the desired site of action, minimizing side effects .

- Enhanced Drug Solubility: N-HPMA polymers can help improve the solubility of poorly water-soluble drugs, allowing for easier administration and improved bioavailability .

Tissue Engineering

N-HPMA plays a crucial role in developing biocompatible materials for tissue engineering applications. These materials can mimic the natural extracellular matrix, providing a scaffold for cell growth and tissue regeneration .

- Hydrogels: N-HPMA can be used to create hydrogels, which are three-dimensional networks that hold water and resemble the natural environment of cells. These hydrogels can be designed to support cell attachment, proliferation, and differentiation, promoting tissue regeneration .

- Controlled Release of Bioactive Factors: N-HPMA hydrogels can be loaded with growth factors and other bioactive molecules that can be released in a controlled manner to support tissue growth and repair .

Biosensors

N-HPMA polymers are being explored for developing biosensors due to their unique properties:

- Biocompatibility: As mentioned earlier, N-HPMA's biocompatibility makes it suitable for applications involving interaction with biological systems.

- Response to Specific Analytes: N-HPMA polymers can be modified to bind with specific biological molecules, allowing for the detection and quantification of these analytes in a sensitive and selective manner .

N-(2-Hydroxypropyl)methacrylamide is a hydrophilic monomer that serves as a key building block in the synthesis of various polymeric materials. Its chemical structure consists of a methacrylamide group attached to a 2-hydroxypropyl side chain, which imparts unique properties such as biocompatibility and non-immunogenicity. This compound is utilized extensively in biomedical applications, particularly in drug delivery systems and tissue engineering due to its ability to form hydrogels and other polymeric structures that can respond to environmental stimuli .

HPMA itself doesn't have a direct mechanism of action. Its significance lies in the properties of the pHPMA polymer derived from it. pHPMA's biocompatibility, water solubility, and non-immunogenic nature (doesn't trigger immune response) make it an ideal carrier for drug delivery [].

- Drug conjugation: The drug is covalently attached to the pHPMA backbone.

- Enhanced delivery: The pHPMA carrier protects the drug from degradation and facilitates its transport within the body.

- Targeted delivery: Modifications can be introduced to the pHPMA structure to target specific tissues or cells for drug release.

- Controlled release: The design of the pHPMA-drug conjugate can influence the rate of drug release from the carrier.

While comprehensive data is limited, HPMA is generally considered to have low toxicity []. However, as with any chemical, proper handling procedures should be followed to avoid potential hazards. These may include:

- Wearing appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Working in a well-ventilated area.

- Following safe disposal practices according to local regulations.

Additionally, N-(2-hydroxypropyl)methacrylamide can undergo copolymerization with other monomers to create block copolymers, which can exhibit tailored properties for specific applications in drug delivery and tissue engineering .

N-(2-Hydroxypropyl)methacrylamide exhibits significant biological activity, particularly in the context of drug delivery. Its hydrophilic nature enhances the solubility of hydrophobic drugs, making it an excellent candidate for formulating drug delivery systems. Moreover, polymers derived from N-(2-hydroxypropyl)methacrylamide have shown low toxicity and good biocompatibility, which are essential for medical applications .

Studies have indicated that these polymers can also facilitate controlled release mechanisms, responding to changes in environmental conditions such as pH or temperature. This responsiveness makes them suitable for targeted therapy in cancer treatments and other diseases .

The synthesis of N-(2-hydroxypropyl)methacrylamide typically involves the reaction of methacrylic acid with 2-hydroxypropylamine. Various polymerization techniques can be employed to produce polymers from this monomer:

- Radical Polymerization: This is the most common method used to synthesize poly(N-(2-hydroxypropyl)methacrylamide) through free radical initiation.

- Reversible Addition-Fragmentation Chain Transfer Polymerization: This technique allows for better control over molecular weight and polydispersity, resulting in well-defined polymer structures .

- Copolymers: N-(2-hydroxypropyl)methacrylamide can be copolymerized with other monomers to enhance its properties for specific applications .

N-(2-Hydroxypropyl)methacrylamide has a wide range of applications:

- Drug Delivery Systems: Its ability to enhance drug solubility and provide controlled release makes it ideal for formulating nanoparticles and hydrogels used in targeted therapy.

- Tissue Engineering: The biocompatibility of polymers derived from this compound allows their use in scaffolds for tissue regeneration.

- Diagnostic Tools: These polymers can be utilized in biosensors due to their ability to interact with biological molecules selectively .

Interaction studies involving N-(2-hydroxypropyl)methacrylamide focus on its behavior when combined with various drugs or biological molecules. Research has demonstrated that the incorporation of this monomer into polymeric systems can significantly alter the pharmacokinetics of drugs by improving their solubility and stability in biological environments. Furthermore, studies have shown that the surface properties of these polymers can influence protein adsorption and cellular interactions, critical factors in drug delivery efficacy .

Several compounds share structural similarities with N-(2-hydroxypropyl)methacrylamide, each offering unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| N-(3-Aminopropyl)methacrylamide | Amino group instead of hydroxy group | Enhanced interaction with nucleic acids for gene delivery |

| N-Isopropylacrylamide | Similar acrylamide structure | Lower hydrophilicity; used in different hydrogel formulations |

| N-(2-Hydroxyethyl)methacrylamide | Ethanol side chain instead of propanol | Different solubility characteristics; often used in coatings |

N-(2-Hydroxypropyl)methacrylamide stands out due to its superior hydrophilicity and biocompatibility compared to its counterparts, making it particularly suited for biomedical applications where these traits are critical .

Reaction Mechanisms and Reagents

The synthesis of N-(2-Hydroxypropyl)methacrylamide monomer involves a nucleophilic acyl substitution reaction between methacryloyl chloride and 1-amino-2-propanol. This reaction represents a fundamental approach to creating methacrylamide derivatives with pendant hydroxyl functionality. The mechanism proceeds through the formation of a tetrahedral intermediate when the primary amine group of 1-amino-2-propanol attacks the carbonyl carbon of methacryloyl chloride, followed by elimination of hydrogen chloride to yield the desired product.

The stoichiometric requirements for this reaction typically employ a slight excess of 1-amino-2-propanol relative to methacryloyl chloride to ensure complete consumption of the acid chloride reagent. Industrial-scale synthesis often utilizes a 1.5 equivalent excess of methacryloyl chloride with 1 equivalent of 1-amino-2-propanol to achieve optimal conversion rates. The reaction generates hydrogen chloride as a byproduct, which must be neutralized using appropriate base systems to prevent protonation of the amine substrate and subsequent reaction inhibition.

Temperature control during the synthesis proves critical for achieving high yields and minimizing side reactions. The reaction mixture is typically maintained at 0°C during the initial addition phase to prevent thermal decomposition of methacryloyl chloride and control the exothermic nature of the acylation reaction. Following complete addition, the reaction temperature is gradually increased to room temperature to drive the reaction to completion. The presence of acid acceptors such as sodium bicarbonate or triethylamine helps capture the liberated hydrogen chloride and maintains optimal reaction conditions.

Solvent selection significantly influences reaction efficiency and product isolation. Acetonitrile serves as an effective reaction medium due to its ability to dissolve both reactants while facilitating precipitation of ionic byproducts. Methylene chloride represents an alternative solvent system that provides good solubility characteristics and enables efficient separation of organic and aqueous phases during workup procedures. The choice of solvent also affects the purification strategy, as different solvents exhibit varying crystallization behaviors for the final product.

Purification and Characterization Protocols

Purification of N-(2-Hydroxypropyl)methacrylamide monomer requires systematic removal of unreacted starting materials, byproducts, and solvent residues to achieve analytical purity suitable for polymerization applications. The initial purification step involves removal of precipitated salts formed during the neutralization of hydrogen chloride byproduct. Filtration effectively separates these ionic species from the organic product mixture, providing a crude product solution for further refinement.

Recrystallization represents the primary purification technique for obtaining high-purity N-(2-Hydroxypropyl)methacrylamide crystals. The selection of recrystallization solvents follows established principles of differential solubility, where the product exhibits high solubility at elevated temperatures and reduced solubility upon cooling. A methanol-ether mixture in a 3:1 ratio provides effective recrystallization conditions, allowing dissolution of the crude product at elevated temperatures followed by selective crystallization upon cooling. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, with subsequent recrystallization from acetone providing additional purification.

The crystalline structure of purified N-(2-Hydroxypropyl)methacrylamide exhibits characteristic properties including a melting point of 68°C, which serves as a purity indicator. Storage conditions require maintenance at -15°C under anhydrous conditions to prevent hydrolysis and polymerization reactions that could compromise monomer quality during extended storage periods.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of the purified monomer. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that confirm successful synthesis and structural integrity. The spectrum displays signals at approximately 1.15 parts per million for the doublet corresponding to the methyl group attached to the chiral carbon, 1.78 parts per million for the singlet of the vinyl methyl substituent, 3.10 parts per million for the multiplet representing the methylene protons adjacent to the amide nitrogen, 3.85 parts per million for the multiplet of the hydroxyl-bearing carbon, and characteristic vinyl proton signals at 5.30 and 5.60 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through observation of carbon environments. The spectrum exhibits signals at 17.6 and 19.3 parts per million for the methyl carbons, 46.2 parts per million for the methylene carbon, 66.2 parts per million for the hydroxyl-bearing carbon, 120.9 parts per million for the terminal vinyl carbon, 139.0 parts per million for the quaternary vinyl carbon, and 172.1 parts per million for the carbonyl carbon. These spectroscopic data confirm the successful formation of the methacrylamide linkage and retention of the hydroxyl functionality.

Fourier Transform Infrared spectroscopy provides additional characterization through identification of functional group vibrations. The spectrum displays characteristic absorption bands including broad hydroxyl stretching around 3500-3000 cm⁻¹, amide N-H stretching at 3273 cm⁻¹, vinyl C-H stretching at 3040 cm⁻¹, aliphatic C-H stretching in the 3000-2790 cm⁻¹ region, carbonyl stretching at 1652 cm⁻¹, and amide I vibrations at 1615 cm⁻¹.